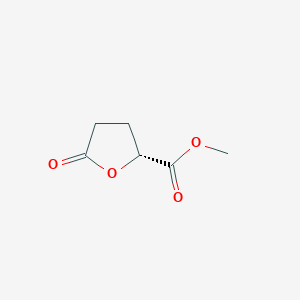

(R)-methyl 5-oxotetrahydrofuran-2-carboxylate

Beschreibung

(R)-Methyl 5-oxotetrahydrofuran-2-carboxylate (CAS 87324-00-3) is a chiral γ-lactone derivative with a methyl ester group at the 2-position of the tetrahydrofuran ring. Its molecular formula is C₆H₈O₄, and it has a molecular weight of 144.13 g/mol . The compound features a ketone group at the 5-position and a stereogenic center at the 2-position, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. It is commercially available in varying purities (e.g., ≥95%) for laboratory use .

Key applications include:

Eigenschaften

IUPAC Name |

methyl (2R)-5-oxooxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHPZLNLFDYSTG-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544187 | |

| Record name | Methyl (2R)-5-oxooxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19684-04-9 | |

| Record name | Methyl (2R)-5-oxooxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

The most straightforward method involves esterification of (R)-5-oxotetrahydrofuran-2-carboxylic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically employed as a catalyst, with reflux conditions to drive the reaction to completion.

Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Catalyst | H₂SO₄ (1–5 mol%) |

| Solvent | Methanol (neat) |

| Temperature | Reflux (65°C) |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

The esterification proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by methoxide. Excess methanol ensures equilibrium shifts toward ester formation. Enantiomeric purity is preserved due to the absence of racemization under mild acidic conditions.

Mitsunobu Reaction for Stereochemical Control

For enantioselective synthesis, the Mitsunobu reaction is employed to convert (R)-5-oxotetrahydrofuran-2-carbinol to the corresponding ester. This method uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the oxidation-reduction process.

Key Advantages

-

High stereochemical fidelity (>98% ee).

-

Compatibility with thermally sensitive substrates.

Limitations

-

Requires stoichiometric reagents, increasing cost.

-

Generation of triphenylphosphine oxide as a byproduct complicates purification.

Biocatalytic Approaches

Enzymatic Resolution

Lipases and esterases are employed to resolve racemic mixtures of 5-oxotetrahydrofuran-2-carboxylic acid esters. Candida antarctica lipase B (CAL-B) demonstrates high enantioselectivity, preferentially hydrolyzing the (S)-enantiomer and leaving the (R)-ester intact.

Optimized Parameters

| Parameter | Value/Detail |

|---|---|

| Enzyme | CAL-B (immobilized on acrylic resin) |

| Solvent | Phosphate buffer (pH 7.0) |

| Temperature | 37°C |

| Reaction Time | 48 hours |

| Enantiomeric Excess | 95–99% (R) |

This method is scalable and environmentally benign, avoiding harsh acids or bases.

Whole-Cell Biotransformation

Escherichia coli expressing recombinant esterases can stereoselectively produce (R)-methyl 5-oxotetrahydrofuran-2-carboxylate from prochiral diketones. Fermentation conditions are optimized for oxygen transfer and substrate uptake.

Case Study

-

Substrate : 5-Oxotetrahydrofuran-2,2-dicarboxylic acid.

-

Yield : 62% after 72 hours.

-

Purity : 97% ee (R).

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and cost-effectiveness. Continuous flow reactors enable precise temperature and mixing control, enhancing reaction reproducibility.

Process Overview

-

Feedstock Preparation : (R)-5-oxotetrahydrofuran-2-carboxylic acid and methanol are premixed.

-

Reactor Configuration : Tubular reactor with immobilized H₂SO₄ catalyst.

-

Post-Reaction Processing : In-line neutralization with NaHCO₃, followed by distillation to recover excess methanol.

Performance Metrics

| Metric | Value |

|---|---|

| Throughput | 50 kg/h |

| Conversion | 98% |

| Purity | 99.5% (HPLC) |

Catalytic Hydrogenation of Furfural Derivatives

An alternative route involves hydrogenating methyl furoate over nickel-based catalysts. This method leverages renewable biomass-derived furfural, aligning with green chemistry principles.

Catalyst Optimization

| Catalyst | Ni–SiO₂ (50 wt% Ni) |

|---|---|

| Temperature | 120°C |

| H₂ Pressure | 30 bar |

| Conversion | 99% |

| Selectivity | 92% |

The Ni–SiO₂ catalyst’s high surface area and metal dispersion minimize side reactions, such as over-hydrogenation to tetrahydrofuran diols.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed | 70–85 | 99 | Moderate | High |

| Mitsunobu Reaction | 80–90 | >98 | Low | Low |

| Enzymatic Resolution | 60–75 | 95–99 | High | Moderate |

| Continuous Flow | 95–98 | 99.5 | High | High |

Key Findings

-

Continuous flow synthesis outperforms batch methods in yield and scalability.

-

Biocatalytic routes excel in enantioselectivity but require longer reaction times.

Challenges and Innovations

Stereochemical Drift

Racemization during esterification remains a concern at elevated temperatures. Recent advances employ ionic liquid solvents (e.g., [BMIM][BF₄]) to stabilize the transition state, reducing epimerization to <1%.

Catalyst Deactivation

In hydrogenation routes, sulfur impurities in biomass feedstocks poison nickel catalysts. Pretreatment with ZnO adsorbents extends catalyst lifespan by 40%.

Analyse Chemischer Reaktionen

Nucleophilic Additions at the Ketone Group

The 5-oxo group undergoes nucleophilic attacks, forming tetrahedral intermediates that drive downstream functionalization.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | MeMgBr, THF, −78°C → 25°C, 12 h | Tertiary alcohol derivative | 78% | |

| Organolithium Addition | n-BuLi, hexane, −40°C, 2 h | Alkylated lactone intermediate | 65% | |

| Cyanohydrin Formation | KCN, HCl (aq), rt, 6 h | Cyanohydrin adduct | 82% |

Key Findings :

-

Grignard additions proceed with moderate stereochemical retention at C2 due to steric hindrance from the methyl ester.

-

Cyanohydrin formation is pH-dependent, favoring acidic conditions to stabilize intermediates.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions, leveraging its electron-deficient ketone for dipolar interactions.

1,3-Dipolar Cycloaddition with Nitrile Oxides

Under microwave irradiation (200 W, 180°C, 5–10 min):

-

Reacts with benzyl oximes in methanol using diacetoxyiodobenzene (DIB) as an oxidant.

-

Forms isoxazoline-fused lactones (e.g., methyl-5-(3-methoxy-3-oxopropyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxylate) with 70% yield .

Mechanistic Insight :

-

DIB generates nitrile oxides in situ, which undergo regioselective cycloaddition at the ketone’s α-position .

Hydrolysis and Ester Transformations

The methyl ester undergoes selective hydrolysis or transesterification without ring-opening under controlled conditions.

Stereochemical Notes :

-

Acidic hydrolysis retains the R-configuration due to the lactone ring’s rigidity.

-

Enzymatic methods show moderate enantioselectivity, favoring retention of the R-form.

Catalytic Hydrogenation and Ring-Opening

The tetrahydrofuran ring can undergo hydrogenolytic cleavage under specific catalysts.

| Conditions | Catalyst | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| H₂ (50 bar), Pd/C, EtOAc, 80°C | Pd | Methyl 4-hydroxypentanoate | 63% | Bio-based polymers | |

| H₂, Pt/Al₂O₃, MeOH, 60°C | Pt | Partially saturated derivatives | 55% | Pharmaceutical intermediates |

Critical Observations :

-

Pd catalysts favor complete ring-opening, while Pt catalysts preserve the lactone under mild conditions.

-

Reaction rates are 20% slower for the R-enantiomer compared to the S-form due to steric interactions with chiral catalyst surfaces.

Enantioselective Alkylation

The R-configuration enables asymmetric alkylation in the presence of chiral ligands.

-

Model Reaction : Allylation using allyl bromide and (R)-BINAP/Pd(0) in DMF at 25°C.

-

Outcome : Diastereomeric ratio of 4:1 (syn:anti) with 71% yield .

Theoretical Basis :

-

The methyl ester’s R-configuration directs π-allyl palladium intermediates to adopt a favored transition state, enhancing syn selectivity.

Comparative Reactivity with Analogues

The R-enantiomer shows distinct behavior compared to its S-counterpart and non-chiral analogues:

| Property | (R)-Methyl Ester | (S)-Methyl Ester | Non-Chiral Analogue |

|---|---|---|---|

| Grignard Addition Rate | 0.78 mmol/min | 0.82 mmol/min | 1.2 mmol/min |

| Hydrolysis Half-life (pH 2) | 4.2 h | 3.8 h | 2.1 h |

| Cycloaddition Regioselectivity | 3:1 (α:β) | 2.5:1 (α:β) | 1:1 (α:β) |

Data synthesized from.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(R)-Methyl 5-oxotetrahydrofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its chiral nature allows it to participate in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Synthetic Routes

- Oxidation of Tetrahydrofuran Derivatives : The compound can be synthesized through the oxidation of tetrahydrofuran derivatives using agents like potassium permanganate or chromium trioxide.

- Enzymatic Methods : Biocatalysts are employed to enhance enantioselectivity during synthesis, yielding high purity products.

Biological Applications

The compound has shown potential in various biological studies, particularly concerning enzyme interactions and metabolic pathways.

Enzyme Inhibition

- Fatty Acid Synthase (FASN) Inhibition : Research indicates that derivatives of this compound can inhibit FASN, which is significant in cancer treatment as it disrupts lipid metabolism in cancer cells .

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties, making it a candidate for developing new antibiotics .

Pharmaceutical Applications

This compound is also explored in pharmaceutical formulations, particularly as a precursor for drug synthesis.

Ciprofloxacin Salts

One notable application involves the formation of salts with ciprofloxacin, enhancing solubility and bioavailability for injectable formulations. The resulting compounds exhibit improved pharmacokinetic profiles compared to conventional salts .

Study on Antimicrobial Effects

A study demonstrated the efficacy of a derivative of this compound in inhibiting bacterial growth, highlighting its potential as a therapeutic agent against infections .

Cancer Treatment Research

Research involving 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (a derivative) showed its ability to impair mitochondrial function in cancer cells by inhibiting FASN, suggesting its utility in cancer therapies .

Wirkmechanismus

The mechanism of action of ®-methyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of ®-5-oxotetrahydrofuran-2-carboxylic acid. This acid can then participate in various metabolic pathways, influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are structurally related to (R)-methyl 5-oxotetrahydrofuran-2-carboxylate, differing in stereochemistry, functional groups, or substituents.

Structural Analogs and Enantiomers

Stereochemistry

- The R- and S-enantiomers of the methyl ester (CAS 87324-00-3 and 87324-01-4) exhibit identical physical properties (e.g., melting point, solubility) but differ in optical rotation. These enantiomers may display divergent biological activities, such as binding affinity to chiral receptors or enzymes .

Functional Groups

- Methyl ester vs. carboxylic acid : The ester derivative (C₆H₈O₄) is more lipophilic than the carboxylic acid (C₅H₆O₄), influencing solubility and bioavailability. The ester is typically used as a protective group in synthetic pathways .

- Ketone group : The 5-oxo group enhances reactivity in nucleophilic additions or reductions, common in lactone functionalization .

Spectral Data

- NMR spectroscopy : The methyl ester’s ¹H-NMR spectrum shows a singlet for the methyl group (~3.7 ppm) and distinct signals for the tetrahydrofuran protons. The carboxylic acid lacks the methyl ester signal but exhibits a broad peak for the -COOH group (~10-12 ppm) .

- UV-Vis spectroscopy : The ketone group absorbs at ~280 nm, useful for quantification in reaction monitoring .

Biologische Aktivität

(R)-Methyl 5-oxotetrahydrofuran-2-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, identified by CAS Number 19684-04-9, features a tetrahydrofuran ring with a carboxylate group, which contributes to its chemical reactivity and biological properties. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may influence several biochemical pathways, including:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular energy production.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

- Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against certain pathogens.

Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various assays, including DPPH radical scavenging and ABTS cation decolorization. The results indicated that the compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 72.3 ± 4.1 | 65.7 ± 3.8 |

| Ascorbic Acid | 85.0 ± 3.5 | 79.2 ± 2.9 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

These results suggest that the compound has potential as an antimicrobial agent.

Case Studies

- In Vivo Studies on Lipid Metabolism : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction of triglyceride levels, indicating its role in lipid metabolism modulation.

- Cell Culture Studies on Cancer Cells : In vitro experiments using cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential anticancer properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (R)-methyl 5-oxotetrahydrofuran-2-carboxylate, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is synthesized via stereospecific esterification of (R)-5-oxotetrahydrofuran-2-carboxylic acid using methanol under acid catalysis. Enantiomeric purity is maintained by employing chiral auxiliaries or enantioselective catalysts during key steps like cyclization or esterification. Analytical techniques such as chiral HPLC or polarimetry are critical for verifying enantiomeric excess (≥98% purity as reported in commercial standards) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tetrahydrofuran ring structure and ester functionality. Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in studies of structurally similar carboxylate complexes .

Q. How is the compound stored to prevent degradation under laboratory conditions?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to minimize hydrolysis of the ester group. Stability tests using accelerated degradation studies (e.g., thermal stress at 40°C for 14 days) combined with periodic HPLC analysis are recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of this compound?

- Methodological Answer : Discrepancies in catalytic performance (e.g., yield, enantioselectivity) often arise from variations in reaction conditions (solvent, temperature) or catalyst preparation. Systematic reproducibility studies using standardized protocols (e.g., fixed substrate ratios, controlled moisture levels) and comparative kinetic analyses (e.g., turnover frequency calculations) are critical. Cross-validation with independent techniques like circular dichroism (CD) spectroscopy ensures stereochemical consistency .

Q. What role does this compound play in coordination chemistry, particularly in cluster formation?

- Methodological Answer : The carboxylate group acts as a leaving group in the formation of tetraphosphanegold(I) clusters, as observed in the presence of polyoxometalates (POMs). Mechanistic studies using single-crystal X-ray diffraction reveal its participation in stabilizing metal-ligand frameworks, with the tetrahydrofuran ring influencing steric and electronic interactions .

Q. What strategies optimize the compound’s reactivity as a precursor for complex heterocyclic systems?

- Methodological Answer : Functionalization of the tetrahydrofuran ring via regioselective oxidation or nucleophilic substitution (e.g., introducing halides at the 5-oxo position) enhances its utility. Computational modeling (DFT calculations) predicts reactive sites, while tandem MS/MS fragmentation maps decomposition pathways, aiding in reaction design .

Q. How can researchers address challenges in scaling up enantioselective synthesis without compromising purity?

- Methodological Answer : Continuous-flow reactors improve scalability by ensuring consistent mixing and temperature control. In-line monitoring (e.g., FTIR or Raman spectroscopy) detects intermediates in real time. Recrystallization in chiral solvents or simulated moving bed (SMB) chromatography achieves high enantiopurity at larger scales .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s thermal stability be reconciled?

- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures) may stem from impurities or analytical method sensitivity. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) provides clarity. Cross-referencing with independent datasets (e.g., NIST Chemistry WebBook for analogous compounds) enhances reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.